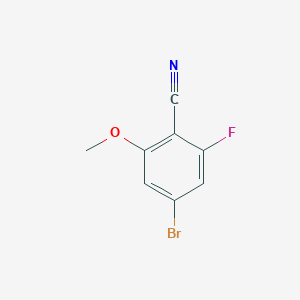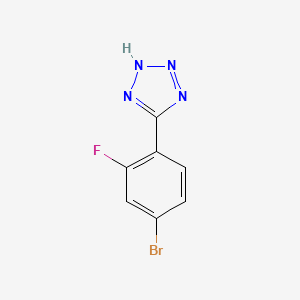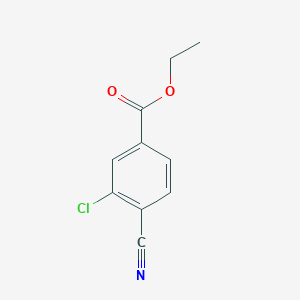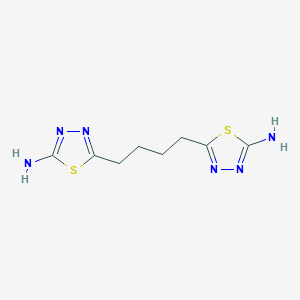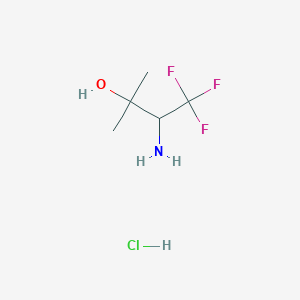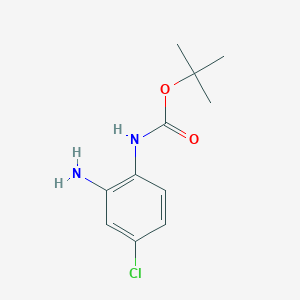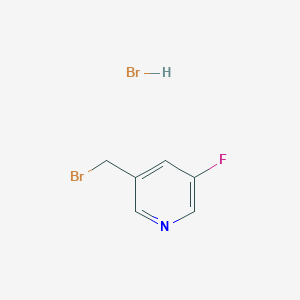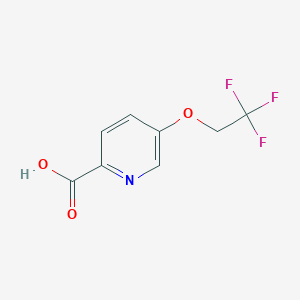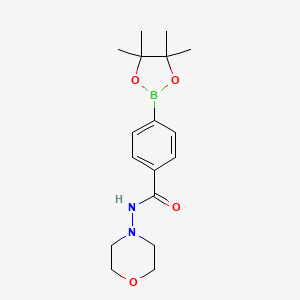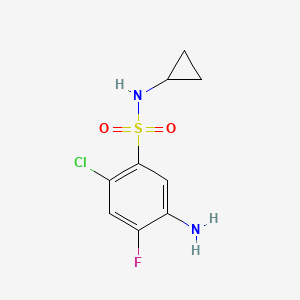
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Vue d'ensemble
Description
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H10ClFN2O2S and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Research has identified a range of sulfonamide derivatives, including halogenated compounds similar in structure to "5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide," as potent inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme associated with tumors and is different from other carbonic anhydrases (I, II, IV) in terms of inhibition profiles. Potent inhibitors show inhibition constants in the range of 12-40 nM, suggesting the potential for designing CA IX-selective inhibitors with antitumor applications. The detailed study of CA IX inhibition provided leads for designing even more potent inhibitors with putative applications as antitumor agents (Ilies et al., 2003).
Antitumor Applications
Sulfonamide derivatives, including those containing fluorine and nitrogen mustard, have been designed and synthesized for their antitumor properties. These compounds exhibit high antitumor activity and low toxicity, with therapeutic index values highlighting their efficacy. The synthesis approach and the evaluation of these compounds in mice models demonstrate their potential as novel antitumor drugs, leveraging the sulfonamide scaffold for therapeutic benefit (Huang et al., 2001).
Broad Specificity Antibodies for Sulfonamide Antibiotics
The development of broad specificity antibodies against sulfonamide antibiotics represents another application area. These antibodies are designed to detect a wide range of sulfonamide antibiotic congeners, facilitating the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This approach aims to detect all sulfonamides in a single reaction, ideal for screening products derived from treated animals (Adrián et al., 2009).
Sulfonamide Chlorination Reactivity
The reactivity of emerging pollutants, such as sulfonamide antibiotics, during chlorination processes has been studied using computational chemistry. This research provides insights into the reaction mechanisms and predicts the reactivity of sulfonamides, which is essential for understanding their behavior in environmental contexts. The findings indicate that all sulfonamides follow a similar reaction pathway due to their common structure, highlighting the importance of understanding chemical reactions at the molecular level for environmental management (Fu et al., 2021).
Propriétés
IUPAC Name |
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRHKYHOKBIMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)

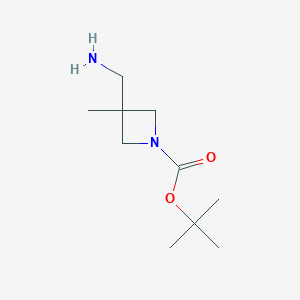
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
